molecular formula C11H15N3O2 B041099 3-Morpholin-4-yl-benzoic acid hydrazide CAS No. 886494-35-5

3-Morpholin-4-yl-benzoic acid hydrazide

Cat. No. B041099
CAS RN: 886494-35-5
M. Wt: 221.26 g/mol
InChI Key: WLNYFSLDILSTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-yl-benzoic acid hydrazide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBH is a hydrazide derivative of benzoic acid, which has a morpholine ring attached to it. This compound has shown promising results in various studies, making it a topic of interest for researchers.

Scientific Research Applications

Antibacterial and Antitubercular Potential

A study by Joshi et al. (2008) synthesized analogs of benzoic acid hydrazide, which were evaluated for in vitro antibacterial activity against various bacteria and screened for antitubercular activity. The findings indicated significant antibacterial and antitubercular activities for some compounds (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).

Antimicrobial Activity

A study conducted by Al‐Ghorbani et al. (2017) synthesized morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives, which were evaluated for anti-proliferative activity against various types of neoplastic cells. These compounds displayed significant antimicrobial properties (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Synthesis of Derivatives for Biological Activity

Research by AlKaissi, Khammas, & التميمي (2015) involved synthesizing a series of morpholine derivatives, including 2-(morpholin-4-yl)acetohydrazide, and evaluating their antibacterial and antifungal activities. The synthesized compounds showed promising biological activity (AlKaissi, Khammas, & التميمي, 2015).

Vasorelaxant Agents

Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids, which were evaluated for their vasodilatation properties. These compounds exhibited significant vasorelaxant activities, offering potential therapeutic applications (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Mechanism of Action

Target of Action

The primary target of 3-Morpholin-4-yl-benzoic acid hydrazide is histone demethylase . Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA in the cell’s nucleus. By modifying histones, these enzymes can influence gene expression.

Mode of Action

This compound interacts with histone demethylases, potentially altering their activity

Biochemical Pathways

The compound’s interaction with histone demethylases suggests it may affect epigenetic regulation . Epigenetic changes involve modifications to DNA or associated proteins that affect gene expression without altering the underlying DNA sequence. By influencing histone demethylation, this compound could potentially impact various biochemical pathways regulated by epigenetic mechanisms.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific histone demethylases it targets and the genes these enzymes regulate . By influencing gene expression, the compound could potentially affect a wide range of cellular processes.

properties

IUPAC Name

3-morpholin-4-ylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-16-7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNYFSLDILSTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428081
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886494-35-5
Record name 3-Morpholin-4-yl-benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-morpholinobenzoate (100 mg, 0.452 mmol) was added to hydrazine (14.48 mg, 0.452 mmol) in methanol (10 mL) and refluxed for 12 h at 65° C. The reaction was monitored by TLC. Upon completion of the reaction and following cooling, the solvent was removed by vacuum and the compound was purified by column chromatography (2% CH3OH/CH2Cl2) affording the title compound as a solid (52 mg). 1H NMR (400 MHz, DMSO-d6): δ 9.69 (s, 1H), 7.35 (s, 1H), 7.27 (m, 2H), 7.07 (m, 1H), 4.45 (bs, 2H), 3.74 (m, 4H), 3.14 (m, 4H). ESI-MS: 222.1 [M+H]+.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
14.48 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.